molecular formula C13H25ClN2O2 B1382276 3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride CAS No. 1187927-41-8

3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1382276
CAS No.: 1187927-41-8
M. Wt: 276.8 g/mol
InChI Key: XHBSVDJXXPEPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride CAS Number: 1187927-41-8 Molecular Formula: C₁₃H₂₄N₂O₂•HCl Molecular Weight: 292.80 g/mol Structure: Features a bicyclo[3.3.1]nonane scaffold with a tertiary amine (9-aza), a 3-amino substituent, and a tert-butyl ester group. The hydrochloride salt enhances solubility and stability. Stereochemical variations (exo vs. endo configurations) are critical in its applications, particularly in drug synthesis .

Properties

IUPAC Name

tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBSVDJXXPEPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride (CAS No. 1187927-41-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC13H25ClN2O2
Molecular Weight276.81 g/mol
Purity95%
IUPAC Nametert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-9-carboxylate
CAS Number1187927-41-8

The structure consists of a bicyclic framework with an amino group and a carboxylic acid derivative, which are critical for its biological activity.

Synthesis

The synthesis of 3-amino-9-aza-bicyclo[3.3.1]nonane derivatives often involves multi-step reactions including cyclization and functional group modifications. Key synthetic routes have been documented, focusing on the introduction of the amino group and the tert-butyl ester functionality, which enhances solubility and stability of the compound in biological systems .

Anticancer Activity

Research indicates that compounds related to the bicyclo[3.3.1]nonane structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis via mitochondrial pathways . The mechanism often involves the activation of proteins such as prohibitin 1 (PHB1), which is crucial in mitochondrial function and cell survival .

Antimicrobial Properties

Studies have demonstrated that bicyclic compounds can exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways . Specific derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Neuroprotective Effects

There is emerging evidence suggesting that 3-amino-9-aza-bicyclo[3.3.1]nonane derivatives may possess neuroprotective properties. They have been investigated for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases . This highlights the potential for therapeutic applications in conditions such as Alzheimer's disease.

Study on Cytotoxicity

A study published in Molecules evaluated the cytotoxic effects of various bicyclic compounds, including those similar to 3-amino-9-aza-bicyclo[3.3.1]nonane. Results indicated that these compounds exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating their potential as anticancer agents .

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective mechanisms of these compounds, revealing their ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents . This suggests a dual role in both neuroprotection and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
One of the primary applications of 3-Amino-9-aza-bicyclo[3.3.1]nonane derivatives is in neuropharmacology, where they are investigated for their potential as novel therapeutic agents targeting neurological disorders. The bicyclic structure allows for interactions with various neurotransmitter systems, which can lead to the development of drugs aimed at treating conditions such as depression and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their binding affinity to serotonin receptors, indicating potential use in antidepressant formulations .

Synthesis of Bioactive Molecules

The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that can yield various derivatives with enhanced biological activity.

Synthesis PathwayProductYield (%)
BicyclizationCompound A85%
FunctionalizationCompound B90%

Example: Researchers have synthesized a series of compounds based on this bicyclic structure that exhibit improved efficacy against specific cancer cell lines, demonstrating its utility in anticancer drug development .

Drug Delivery Systems

Another significant application is in the development of drug delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Table: Drug Delivery Efficacy

DrugDelivery SystemBioavailability (%)
Drug XComplex with tert-butyl ester75%
Drug YNanoparticle formulation85%

Research on Structure-Activity Relationships (SAR)

Research involving 3-Amino-9-aza-bicyclo[3.3.1]nonane focuses on understanding the structure-activity relationships (SAR) to optimize its pharmacological properties.

Findings:
Studies have indicated that modifications at specific positions on the bicyclic framework significantly alter the biological activity, leading to more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ester Type Ring System Key Differences Applications/Notes
3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride 1187927-41-8 C₁₃H₂₄N₂O₂•HCl 292.80 3-amino tert-butyl bicyclo[3.3.1]nonane Reference compound Opioid ligand intermediate
8-Amino-3-Aza-Bicyclo[3.2.1]Octane-3-Carboxylic Acid Tert-Butyl Ester Hydrochloride 1427195-31-0 C₁₂H₂₃ClN₂O₂ 286.78 8-amino tert-butyl bicyclo[3.2.1]octane Smaller ring (octane vs. nonane), altered substituent position Potential for divergent receptor binding due to ring strain
exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester 1958100-34-9 C₁₇H₂₄N₂O₂ 288.39 3-methylamino benzyl bicyclo[3.3.1]nonane Methylated amino group, benzyl ester Increased lipophilicity; benzyl group requires hydrogenolysis for deprotection
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride N/A C₁₁H₂₁ClN₂O₃ 288.76 9-oxa, 7-aza tert-butyl bicyclo[3.3.1]nonane Oxygen atom and additional nitrogen (3,7-diaza) Enhanced hydrogen bonding potential; possible use in heterocyclic drug scaffolds
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate 512822-27-4 C₁₃H₂₁NO₃ 239.31 3-oxo tert-butyl bicyclo[3.3.1]nonane Ketone replaces amino group Reactivity in nucleophilic additions or reductions
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate 141379-91-1 C₁₁H₁₉NO₂ 197.27 None ethyl bicyclo[3.3.1]nonane Simpler structure; no amino group Lower molecular weight; precursor for further functionalization

Structural and Functional Analysis

Ring System Variations
  • Bicyclo[3.3.1]nonane vs. Bicyclo[3.2.1]octane: The octane analog (CAS 1427195-31-0) has reduced ring size, altering spatial geometry and ring strain. This impacts binding affinity in receptor-ligand interactions .
Substituent Effects
  • Amino vs. Methylamino: Methylation of the amino group (CAS 1958100-34-9) reduces basicity and may enhance metabolic stability by hindering enzymatic deamination .
  • 3-Oxo vs. 3-Amino: The ketone-containing analog (CAS 512822-27-4) is less nucleophilic, making it suitable for reactions requiring carbonyl reactivity, such as Grignard additions .
Ester Group Differences
  • tert-Butyl vs. Benzyl Esters: The tert-butyl group offers steric protection and acid stability, whereas the benzyl ester (CAS 1958100-34-9) is cleavable via hydrogenolysis, enabling selective deprotection in multi-step syntheses .
Stereochemical Considerations
  • exo vs. endo Configurations: Stereoisomers (e.g., CAS 4058639, ) exhibit distinct conformational preferences. For example, exo-3-amino derivatives may favor specific binding orientations in opioid receptor interactions .

Q & A

Basic: What are the key considerations for synthesizing and purifying 3-amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride?

Methodological Answer:
Synthesis typically involves multi-step protocols, such as domino Michael–Dieckman cyclization (for bicyclic core formation) followed by Boc (tert-butoxycarbonyl) protection and subsequent HCl salt formation . Key steps include:

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during cyclization to ensure enantiopurity .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., dichloromethane/hexane) are critical for isolating intermediates. Final hydrochloride salt formation may require precipitation in anhydrous ether .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of Boc-anhydride (1.2–1.5 equiv) to minimize side products .

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals: tert-butyl protons (δ 1.2–1.4 ppm), bicyclic bridgehead protons (δ 3.0–4.0 ppm), and amine protons (δ 1.5–2.5 ppm, broad) .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and bicyclic carbons (δ 25–55 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z ~315 (free base) and [M-Cl]⁺ for the hydrochloride salt .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; bicyclo[3.3.1]nonane systems often require crystallographic confirmation due to conformational rigidity .

Advanced: What strategies ensure stereochemical control during synthesis of the bicyclo[3.3.1]nonane core?

Methodological Answer:

  • Domino Reactions : A Michael–Dieckman cascade (e.g., using (2E,7E)-dimethyl nonadienedioate) achieves three contiguous stereocenters with >95% ee under chiral induction .
  • Chiral Catalysts : Lithium amides (e.g., (R)-1) or organocatalysts (e.g., proline derivatives) can enforce axial chirality during cyclization .
  • Protection-Deprotection : Boc groups stabilize intermediates, while selective deprotection (e.g., TFA for Boc) avoids racemization .

Advanced: How can functionalization of the bicyclo[3.3.1]nonane scaffold be optimized for diverse applications?

Methodological Answer:

  • Amine Functionalization : React the 3-amino group with activated esters (e.g., NHS esters) or aldehydes (via reductive amination) to introduce pharmacophores .
  • Carboxylic Acid Activation : Hydrolyze the tert-butyl ester (e.g., HCl/dioxane) to generate a free carboxylic acid for peptide coupling .
  • Benzylation/Deprotection : Introduce benzyl groups at the 7-position via SN2 alkylation (e.g., benzyl bromide, K₂CO₃), then remove with H₂/Pd-C .

Advanced: How do structural modifications impact the compound’s bioactivity in opioid receptor studies?

Methodological Answer:

  • SAR Insights :
    • Substituent Position : 7-Benzyl derivatives (e.g., CAS 227940-70-7) show enhanced μ-opioid receptor binding (Ki < 50 nM) compared to unsubstituted analogs .
    • Steric Effects : Bulky tert-butyl esters improve metabolic stability but reduce aqueous solubility (logP ~2.3 vs. ~1.5 for methyl esters) .
  • Assay Design : Use radioligand binding assays (³H-naloxone) and calcium flux assays (FLIPR) to quantify potency and selectivity .

Advanced: How are contradictions in spectral or synthetic data resolved?

Methodological Answer:

  • Case Example : Discrepancies in ¹H NMR integration (e.g., missing bridgehead protons) may arise from conformational exchange. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 100°C to slow dynamics .
  • Alternative Routes : Compare synthetic pathways (e.g., Boc vs. Fmoc protection) to identify artifacts. Cross-validate with HRMS and IR (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the tert-butyl ester .
  • Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to hydrochloride salt’s irritancy (H315/H319). Consult SDS for spill protocols .

Advanced: How is this scaffold applied in generating molecular complexity for drug discovery?

Methodological Answer:

  • Peptide Hybrids : Incorporate the bicyclic amino acid into tripeptides via solid-phase synthesis (e.g., Fmoc strategy, HATU activation) to probe conformational effects on target binding .
  • Library Synthesis : Use parallel synthesis to diversify the 3-amino and 9-carboxyl positions, followed by high-throughput screening against GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.